N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S2 and its molecular weight is 459.94. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been studied for its potential as a dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in DNA synthesis and repair, making this compound a promising candidate for antitumor activity (Gangjee et al., 2008).
Antiviral Potency Against SARS-CoV-2
Research has also been conducted on the antiviral potency of a molecule closely related to this compound against SARS-CoV-2. The study focused on molecular docking, suggesting potential effectiveness against the virus (Mary et al., 2020).
Antitumor Activity
Another study synthesized derivatives of thieno[3,2-d]pyrimidine, which includes compounds structurally similar to this compound, and evaluated their antitumor activity. The findings showed potent anticancer activity, comparable to doxorubicin, against several human cancer cell lines, indicating potential applications in cancer therapy (Hafez & El-Gazzar, 2017).
Spectral Characterization and Drug Likeness
The compound has undergone spectral characterization, drug likeness analysis, and quantum chemical insights. This includes detailed vibrational assignments, intermolecular interactions, and analysis of its pharmacokinetic properties (Mary et al., 2022).
Synthesis and Biological Evaluation
The compound has been part of studies involving the synthesis and biological evaluation of various derivatives. These studies focus on exploring the potential therapeutic applications, including antimicrobial and anti-inflammatory activities (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S2/c1-12-4-2-3-5-17(12)26-20(28)19-16(8-9-29-19)25-21(26)30-11-18(27)24-15-7-6-13(22)10-14(15)23/h2-10H,11H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYXNERCYSTVMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.